molecular formula C8H5ClN2O B1463571 7-Chloro-1,6-naphthyridin-4(1H)-one CAS No. 952138-12-4

7-Chloro-1,6-naphthyridin-4(1H)-one

Cat. No. B1463571
M. Wt: 180.59 g/mol
InChI Key: JCXJMXCMHOCSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1,6-naphthyridin-4(1H)-one, commonly known as 7-CN, is an important organic compound that has many applications in the fields of scientific research and laboratory experiments. It is a heterocyclic compound comprised of a nitrogen atom and a chlorine atom connected to a six-member naphthyridine ring. 7-CN is a versatile compound that has a wide range of chemical and biological properties, making it an important tool for scientists and researchers.

Scientific Research Applications

Synthesis and Functionalization

  • Sequential Suzuki–Miyaura Cross-Couplings : 7-chloro-1,6-naphthyridin-4(1H)-one has been utilized in a practical synthesis process involving Suzuki–Miyaura cross-coupling reactions, providing a method for creating highly functionalized 1,6-naphthyridones (Montoir, Duflos, Bazin, & Tonnerre, 2014).

  • Synthesis of Anticancer Drug Intermediates : This compound is an important intermediate in synthesizing biologically active anticancer drugs. A study detailed an efficient synthesis method optimized for producing these intermediates, highlighting its role in pharmaceutical research (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

  • Efficient One-Pot Synthesis : It has been used in an efficient one-pot synthesis process for creating 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones, employing regioselective palladium-catalyzed cross-coupling and SNAr reactions. This highlights its versatility in synthetic chemistry (Montoir, Duflos, Bazin, & Tonnerre, 2015).

Biological Applications

  • Inhibitors of Protein Tyrosine Kinases : Derivatives of 7-chloro-1,6-naphthyridin-4(1H)-one, specifically 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, have been identified as potent inhibitors of protein tyrosine kinases. This application is significant in the context of cancer research, where such inhibitors can play a crucial role (Thompson et al., 2000).

  • Antitumor Activity : A study on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, derived from 7-chloro-1,6-naphthyridin-4(1H)-one, demonstrated significant antitumor activity. This suggests its potential in developing new cancer therapies (Insuasty et al., 2013).

Chemical Properties and Analysis

  • X-ray Crystallography : The compound has been analyzed using X-ray crystallography to understand its structure and potential pharmaceutical applications better. Such structural analysis is critical in developing new drugs and understanding molecular interactions (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).

  • Ring Transformations and Tele‐Aminations : Research has also focused on its reactivity, such as in ring transformations and tele-aminations, providing insights into its chemical behavior and potential for further functionalization (Plas, Woźniak, & Veldhuizen, 2010).

properties

IUPAC Name

7-chloro-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXJMXCMHOCSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679454
Record name 7-Chloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,6-naphthyridin-4(1H)-one

CAS RN

952138-12-4
Record name 7-Chloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 2
7-Chloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 3
7-Chloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-Chloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 5
7-Chloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 6
7-Chloro-1,6-naphthyridin-4(1H)-one

Citations

For This Compound
1
Citations
O Dembélé, D Montoir, T Yvorra, D Sérillon… - Tetrahedron …, 2018 - Elsevier
A new route towards the synthesis of a series of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones in moderate to good yields is reported. The strategy involves the preparation of a 3,7-…
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.